Stannane, bis(phenylthio)dimethyl-
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Overview
Description
Stannane, bis(phenylthio)dimethyl-: is an organotin compound characterized by the presence of tin (Sn) bonded to two phenylthio groups and two methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of stannane, bis(phenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with thiophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Stannane, bis(phenylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions where the phenylthio
Properties
CAS No. |
4848-63-9 |
---|---|
Molecular Formula |
C14H16S2Sn |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
dimethyl-bis(phenylsulfanyl)stannane |
InChI |
InChI=1S/2C6H6S.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
UDZKDBGPPKFQIT-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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